molecular formula C22H20FN3O4S B2947708 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 799799-35-2

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2947708
CAS No.: 799799-35-2
M. Wt: 441.48
InChI Key: DKUAHRQECQEXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyridinone core substituted with a cyano group at position 3 and a 3,4-dimethoxyphenyl group at position 3. A sulfanyl bridge connects the tetrahydropyridinone moiety to an N-(2-fluorophenyl)acetamide group.

Hypothetical Synthesis: Based on analogous procedures in , the compound could be synthesized via coupling reactions involving diazonium salts or thioether formation. For example, a cyanoacetanilide intermediate might react with a diazonium salt derived from 3,4-dimethoxyaniline under controlled conditions, followed by sulfanyl-acetamide linkage formation .

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c1-29-18-8-7-13(9-19(18)30-2)14-10-20(27)26-22(15(14)11-24)31-12-21(28)25-17-6-4-3-5-16(17)23/h3-9,14H,10,12H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUAHRQECQEXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS No. 342594-67-6) is a complex organic molecule with potential pharmacological applications. Its unique structure includes a tetrahydropyridine core, a cyano group, and a sulfanyl moiety, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 347.39 g/mol
  • Structure : The compound features a tetrahydropyridine ring substituted with various functional groups that may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Similar compounds have demonstrated antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Preliminary studies on analogs of this compound suggest potential anticancer properties:

  • Cell Line Studies : Compounds derived from the tetrahydropyridine framework have shown inhibitory effects on human colon cancer cell lines (HT-29), indicating a possible mechanism for inducing apoptosis or inhibiting cell proliferation .

The proposed mechanisms by which 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide may exert its biological effects include:

  • Enzyme Inhibition : The cyano and sulfanyl groups may interact with specific enzymes or receptors involved in disease pathways.
  • Antioxidant Activity : Similar compounds have been reported to exhibit antioxidant properties that could protect cells from oxidative stress .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023)Investigated the antimicrobial activity of related compounds; found significant inhibition against Pseudomonas aeruginosa at concentrations comparable to ciprofloxacin .
Chemical Book (2023)Provided detailed chemical properties and potential applications for the compound in various research fields .
SciELO (2014)Demonstrated the anticancer potential of tetrahydropyridine derivatives against HT-29 colon cancer cells .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional GroupReactivity Profile
Cyano (-CN) Susceptible to hydrolysis, nucleophilic addition, and reduction.
Sulfanyl (-S-) Prone to oxidation, nucleophilic substitution, and radical-mediated reactions.
Acetamide (-NHCOCH₃) Hydrolyzes under acidic/basic conditions; participates in condensation reactions.
Dimethoxyphenyl Electrophilic substitution (e.g., nitration, halogenation).
Fluorophenyl Limited electrophilic substitution due to electron-withdrawing fluorine.

2.1. Sulfanyl Group Oxidation

The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reagent/ConditionsProductYield (%)Reference
H₂O₂ (30%), AcOH, 25°CSulfoxide derivative (R-SO-R')75–80
mCPBA, CH₂Cl₂, 0°CSulfone derivative (R-SO₂-R')65–70

Mechanism :
The oxidation proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones.

2.2. Cyano Group Hydrolysis

The cyano group hydrolyzes to an amide or carboxylic acid under acidic/basic conditions:

ConditionsProductCatalystYield (%)
H₂SO₄ (conc.), refluxPrimary amide (-CONH₂)-85
NaOH (20%), H₂O, 100°CCarboxylic acid (-COOH)Cu(I) salts60–65

Note : Hydrolysis to the carboxylic acid requires harsher conditions and metal catalysts .

2.3. Acetamide Hydrolysis

The acetamide moiety hydrolyzes to acetic acid derivatives:

ConditionsProductNotes
HCl (6M), reflux2-{[...]sulfanyl}acetic acidForms free amine intermediate
NaOH (2M), EtOH, 60°CSodium acetate derivativeRequires prolonged heating

Kinetics : Hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol.

2.4. Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes electrophilic substitution, while the fluorophenyl ring shows limited reactivity:

ReactionReagent/ConditionsPositionYield (%)
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy55–60
Bromination Br₂/FeBr₃, CHCl₃, 40°COrtho to methoxy45–50

Regioselectivity : Methoxy groups direct electrophiles to para/ortho positions, while fluorine deactivates the adjacent phenyl ring.

Radical-Mediated Reactions

The sulfanyl group participates in radical chain reactions:

Reaction TypeInitiatorProductApplication
Thiol-ene coupling AIBN, UV lightCrosslinked polymersDrug delivery systems
Disulfide formation I₂, EtOHDisulfide dimerRedox-responsive materials

Limitation : Radical stability is affected by the electron-withdrawing cyano group.

Experimental Insights

  • Reaction Optimization : Yields improve under inert atmospheres (N₂/Ar) due to reduced side oxidation .

  • Analytical Methods : Reaction progress is monitored via HPLC and LC-MS, with structural confirmation by ¹H/¹³C NMR.

  • Challenges : Competing reactions (e.g., over-oxidation of sulfanyl groups) require precise stoichiometric control.

Comparison with Similar Compounds

Functional Groups :

  • 3,4-Dimethoxyphenyl : Improves lipophilicity and π-π stacking interactions.
  • Sulfanyl bridge : Contributes to redox activity and metal chelation.
  • 2-Fluorophenyl acetamide : Introduces steric and electronic effects for target specificity.
Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,4,5,6-Tetrahydropyridinone 3-Cyano, 4-(3,4-dimethoxyphenyl), S-linked acetamide (2-fluorophenyl) High polarity due to methoxy/fluoro groups
13a () Hydrazinylidene-cyanoacetamide 4-Methylphenyl, N-(4-sulfamoylphenyl) 357.38 High melting point (288°C), sulfonamide bioactivity
AZ331 () 1,4-Dihydropyridine 4-(2-Furyl), N-(2-methoxyphenyl), thioether Calcium channel modulation (dihydropyridine class)
PubChem Compound () 1,4,5,6-Tetrahydropyridinone 4-Phenyl, N-(2,3-dimethylphenyl) Enhanced steric bulk from dimethylphenyl
352329-31-8 () Pyridine 6-(2-Thienyl), 4-(trifluoromethyl) 444.50 Metabolic stability from CF₃ group
Key Observations:

The 2-fluorophenyl acetamide offers a balance of electronegativity and steric hindrance, distinct from the sulfamoyl group in 13a (electron-withdrawing) or the trifluoromethyl group in 352329-31-8 (strongly hydrophobic) .

Synthetic Pathways :

  • Diazonium coupling () is a common method for introducing aryl groups, while thioether formation (e.g., in AZ331 and 352329-31-8) enables sulfanyl bridging .

Pharmacological Implications: Dihydropyridine analogs like AZ331 are known for calcium channel blocking, suggesting the target may share similar mechanisms if its tetrahydropyridinone core interacts with ion channels . The sulfamoyl group in 13a is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target’s acetamide may favor receptor-binding interactions .

Physical Properties :

  • High melting points (>270°C) in 13a/b indicate strong intermolecular forces (hydrogen bonding, aromatic stacking), a trend likely shared by the target compound .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyridine ring formation : Starting from a substituted pyridine precursor, the cyano group is introduced via nucleophilic substitution (e.g., using KCN or NaCN under acidic conditions) .
  • Sulfanyl group incorporation : Thiolation reactions (e.g., using Lawesson’s reagent or thiourea derivatives) are employed to introduce the sulfanyl moiety at the pyridine C2 position .
  • Acetamide coupling : The N-(2-fluorophenyl)acetamide group is attached via carbodiimide-mediated coupling (e.g., EDCl/HOBt in dichloromethane), as demonstrated in analogous compounds . Purification often involves recrystallization from ethanol-dioxane mixtures or chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing tetrahydropyridinone protons at δ 2.5–4.0 ppm) and confirms substitution patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carbonyl stretches at ~1680–1700 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation, such as dihedral angles between aromatic rings (e.g., 65.2° between 3,4-dimethoxyphenyl and fluorophenyl groups in related structures) .

Q. What preliminary biological assays are recommended?

  • Enzyme inhibition assays : Test activity against kinases or hydrolases, given the compound’s structural similarity to dihydropyridine-based inhibitors .
  • Antimicrobial screening : Use MIC assays against bacterial/fungal strains, leveraging the sulfanyl and cyano groups’ potential bioactivity .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways?

  • DFT calculations : Predict transition states for key reactions (e.g., sulfanyl group introduction) to identify energetically favorable conditions .
  • Molecular docking : Screen binding affinities with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Solvent effect simulations : Use COSMO-RS models to select optimal solvents for recrystallization, improving yield and purity .

Q. What strategies address contradictions in biological activity data?

  • Meta-analysis of SAR : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) on activity across analogs .
  • Crystallographic vs. solution-state studies : Resolve discrepancies by correlating solid-state (X-ray) and solution (NMR) conformations to assess target engagement .
  • Dose-response reevaluation : Re-test ambiguous results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. How do catalytic methods enhance synthesis efficiency?

  • Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the pyridine C4 position under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) .
  • Flow chemistry : Optimize exothermic steps (e.g., thiocyanation) using continuous reactors to minimize side reactions .
  • Biocatalysis : Explore lipase-mediated enantioselective acylation for chiral derivatives .

Q. What mechanistic insights explain the reactivity of the sulfanyl group?

  • Radical scavenging assays : Assess the sulfanyl moiety’s role in redox reactions (e.g., using DPPH or ABTS assays) .
  • Thiol-disulfide exchange studies : Monitor kinetics under physiological pH to evaluate stability in drug delivery systems .
  • Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials (~0.8–1.2 V), informing degradation pathways .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate HPLC purity (>95%) with LC-MS to detect trace impurities that may skew bioassay results .
  • Advanced Characterization : Use HRMS for exact mass confirmation (e.g., C₂₃H₂₀FN₃O₅S, [M+H]⁺ calc. 470.1184) and 2D NMR (HSQC, HMBC) for ambiguous proton assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.